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Compound of Interest

Compound Name: 1-(Hydroxymethyl)cyclopropanol

Cat. No.: B1369291 Get Quote

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of novel

molecular architectures with precise three-dimensional arrangements is paramount. Strained

ring systems, in particular, offer a unique combination of conformational rigidity and latent

reactivity that can be harnessed to construct complex molecular targets. 1-
(Hydroxymethyl)cyclopropanol, a geminal diol on a cyclopropane scaffold, represents a

compelling yet underutilized building block. Its structure marries the high ring strain energy of

the cyclopropane ring with the synthetic versatility of two distinct hydroxyl groups—one primary

and one tertiary. This guide provides an in-depth examination of the fundamental properties,

synthesis, and reactive profile of 1-(Hydroxymethyl)cyclopropanol, offering researchers and

drug development professionals a comprehensive resource for leveraging its unique chemical

attributes.

Core Physicochemical and Structural Properties
1-(Hydroxymethyl)cyclopropanol is a low molecular weight, polar compound whose

properties are dictated by its compact, strained structure and the presence of two hydrogen-

bond-donating hydroxyl groups. These features influence its solubility, boiling point, and

interaction with biological targets. A summary of its key properties is presented below.
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Property Value Source(s)

IUPAC Name
1-(hydroxymethyl)cyclopropan-

1-ol
[1]

CAS Number 42082-92-8 [1][2]

Molecular Formula C₄H₈O₂ [1][3]

Molecular Weight 88.11 g/mol [1][3]

Appearance
Colorless to light yellow liquid

(predicted)
-

Boiling Point 68-70 °C @ 1 Torr [2]

Density (Predicted) 1.310 ± 0.06 g/cm³ [2]

pKa (Predicted) 14.56 ± 0.20 [2]

XLogP3-AA -0.8 [1][2]

Topological Polar Surface Area 40.5 Å² [1]

Hydrogen Bond Donors 2 [1][3]

Hydrogen Bond Acceptors 2 [1][3]

Storage Conditions

Store sealed in a dry

environment, preferably in a

freezer at -20°C

[2]

Strategies for Chemical Synthesis
The synthesis of 1-(hydroxymethyl)cyclopropanol typically involves the reduction of a

corresponding cyclopropane-1,1-dicarbonyl precursor. The most direct route involves the

reduction of 1-hydroxy-1-cyclopropanecarboxylic acid or its ester derivatives. The choice of

reducing agent is critical to ensure the complete reduction of the carboxylic acid or ester to the

primary alcohol without inducing the premature ring-opening of the strained cyclopropanol ring.

Primary Synthetic Route: Reduction of a Carboxylate
Precursor
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A robust and scalable method for preparing 1-(hydroxymethyl)cyclopropanol is the reduction

of a suitable ester, such as ethyl or methyl 1-hydroxycyclopropane-1-carboxylate. Strong, non-

nucleophilic hydride reagents are preferred for this transformation. Lithium aluminum hydride

(LiAlH₄) is a common choice due to its high reactivity.

Reaction Conditions

Ethyl 1-hydroxycyclopropane-
1-carboxylate

1-(Hydroxymethyl)cyclopropanol

Reduction

1. LiAlH₄, THF, 0 °C
2. Aqueous Workup (e.g., H₂O, NaOH)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-(Hydroxymethyl)cyclopropanol.

Detailed Experimental Protocol: LiAlH₄ Reduction
Disclaimer: This protocol involves highly reactive and flammable reagents. All operations must

be conducted by trained personnel in a suitable fume hood with appropriate personal protective

equipment (PPE).

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen

or Argon) is assembled.

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is used as the solvent. A suspension

of lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) in anhydrous THF is prepared in the

reaction flask and cooled to 0 °C using an ice bath.

Substrate Addition: Ethyl 1-hydroxycyclopropane-1-carboxylate (1.0 equivalent), dissolved in

anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

The rate of addition is controlled to maintain the internal temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 4-7 hours. The reaction progress can be monitored

by Thin Layer Chromatography (TLC).

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly

adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more

water (Fieser workup). This procedure is highly exothermic and must be performed with

extreme caution.

Workup and Isolation: The resulting granular precipitate (aluminum salts) is removed by

filtration. The filter cake is washed thoroughly with additional THF or ethyl acetate. The

combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered,

and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude 1-(hydroxymethyl)cyclopropanol can be purified by vacuum

distillation to afford the final product as a clear oil.[2]

Predicted Spectroscopic and Analytical Profile
While a comprehensive, published dataset of the spectra for 1-
(hydroxymethyl)cyclopropanol is not readily available, its structure allows for a reliable

prediction of its key analytical signatures based on fundamental spectroscopic principles.
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Technique Predicted Signature Rationale / Comparison

¹H NMR

δ 0.5-1.0 ppm (m, 4H):

Diastereotopic protons of the

cyclopropane ring.δ ~3.6 ppm

(s, 2H): Methylene protons of

the hydroxymethyl group.δ

(variable, br s, 2H): Two

hydroxyl protons

(exchangeable with D₂O).

Cyclopropyl protons are highly

shielded and appear far

upfield.[4] The chemical shift of

the CH₂OH group is typical for

primary alcohols.

¹³C NMR

δ ~15 ppm: CH₂ carbons of the

cyclopropane ring.δ ~60-70

ppm: Quaternary carbon (C-

OH).δ ~65-75 ppm: Methylene

carbon (-CH₂OH).

The upfield shift of the

cyclopropyl carbons is

characteristic.[5] The carbons

attached to oxygen atoms are

deshielded and appear in the

60-75 ppm range.

IR Spectroscopy

~3350 cm⁻¹ (broad, strong): O-

H stretching vibration from the

two alcohol groups.~2880-

2960 cm⁻¹ (medium): C-H

stretching of the sp³ hybridized

carbons.~1050-1150 cm⁻¹

(strong): C-O stretching

vibrations.

The broad O-H band is

characteristic of hydrogen-

bonded alcohols. C-O

stretches for primary and

tertiary alcohols fall in this

region.[6][7]

Mass Spectrometry (EI)

m/z 88 (M⁺): Molecular ion

peak.m/z 70 (M⁺ - H₂O): Loss

of water.m/z 57 (M⁺ - CH₂OH):

Loss of the hydroxymethyl

radical.

Alcohols commonly undergo

dehydration and alpha-

cleavage. The loss of the

hydroxymethyl group is a

characteristic fragmentation

pathway.[8]

Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(hydroxymethyl)cyclopropanol stems from two core features: the

inherent reactivity of the strained cyclopropanol ring and the presence of two modifiable
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hydroxyl groups.

Ring-Opening Reactions via Homoenolate Intermediates
Cyclopropanols are known to undergo facile ring-opening reactions under various conditions

(acidic, basic, or metal-catalyzed) due to the release of approximately 27 kcal/mol of ring strain.

[9] This transformation typically proceeds through a homoenolate intermediate, which can then

be trapped by electrophiles. This reactivity makes cyclopropanols valuable synthons for γ-

functionalized ketones. The presence of the hydroxymethyl group offers a handle for directing

these reactions or for subsequent functionalization.

1-(Hydroxymethyl)cyclopropanol

Homoenolate
Intermediate

Ring-Opening

γ-Functionalized Ketone

Trapping

[Catalyst] or
Base/Acid

Electrophile (E⁺)

Click to download full resolution via product page

Caption: Conceptual pathway for the reactivity of the cyclopropanol moiety.

This unique reactivity has been exploited in various synthetic contexts, including cobalt-

catalyzed couplings with alkynes to form β-alkenyl ketones or cyclopentenol derivatives.[10]

Application as a Bifunctional Intermediate
Beyond its ring-opening potential, 1-(hydroxymethyl)cyclopropanol serves as a valuable

building block for introducing the 1,1-disubstituted cyclopropane motif. The primary and tertiary

hydroxyl groups exhibit differential reactivity, allowing for selective protection or

functionalization, which is a key strategy in multi-step synthesis.

A notable application is in the synthesis of leukotriene receptor antagonists like Montelukast.

While not a direct precursor in all reported syntheses, its derivatives, such as 1-
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(hydroxymethyl)cyclopropaneacetonitrile, are key intermediates.[11] These intermediates are

constructed from precursors that establish the core 1,1-disubstituted cyclopropane structure,

highlighting the importance of this molecular scaffold.

Safety, Handling, and Storage
As a flammable and potentially harmful chemical, proper handling of 1-
(hydroxymethyl)cyclopropanol is essential. The following is a summary of its known hazards

based on GHS classifications.

Hazard Class GHS Code Description

Flammable Liquid H226 Flammable liquid and vapor

Acute Toxicity (Oral) H302 Harmful if swallowed

Eye Irritation H319 Causes serious eye irritation

(Source: Aggregated GHS information from ECHA C&L Inventory)[1]

Handling and PPE Recommendations:
Engineering Controls: Work in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, and a flame-retardant lab coat.

Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

Ground all equipment to prevent static discharge.

Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for

flammable liquids. For long-term stability, storage in a freezer at -20°C is recommended.[2]

Conclusion
1-(Hydroxymethyl)cyclopropanol is a potent synthetic building block whose value lies in the

unique interplay between its strained cyclopropane core and its bifunctional nature. Its ability to
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undergo controlled ring-opening reactions provides access to linear carbon chains with

functionality at the γ-position, a transformation that can be challenging to achieve through other

means. Furthermore, its role as a compact scaffold for introducing geminally-substituted

cyclopropane rings makes it a valuable asset in the synthesis of complex molecules,

particularly in the field of medicinal chemistry. A thorough understanding of its properties,

synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full

potential in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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